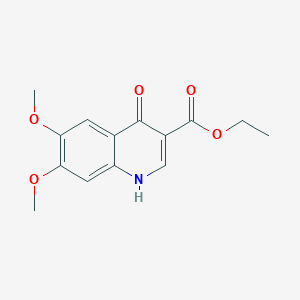

6,7-Dimethoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester

Description

Propriétés

IUPAC Name |

ethyl 6,7-dimethoxy-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-4-20-14(17)9-7-15-10-6-12(19-3)11(18-2)5-8(10)13(9)16/h5-7H,4H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEHZFXGGDLYMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434619 | |

| Record name | 6,7-DIMETHOXY-4-OXO-1,4-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120372-85-2 | |

| Record name | 6,7-DIMETHOXY-4-OXO-1,4-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Gould-Jacobs Reaction with β-Keto Esters

The Gould-Jacobs reaction, a classical method for synthesizing 4-quinolones, has been adapted for derivatives with methoxy substituents. In this approach, 3,4-dimethoxyaniline reacts with diethyl ethoxymethylenemalonate (DEEM) under thermal conditions to form the quinoline skeleton. While this method typically positions the ester group at C-2, modifications using alternative β-keto esters (e.g., ethyl 3-oxobutanoate) enable carboxylate placement at C-3. For example, heating 3,4-dimethoxyaniline with ethyl 3-oxobutanoate at 120°C in acetic acid yields the 4-oxo-quinoline intermediate, which is subsequently esterified to produce the target compound.

Friedländer Annulation with o-Aminoaryl Ketones

Functional Group Transformations and Esterification

Carboxylic Acid Esterification

A two-step protocol involves synthesizing 6,7-dimethoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid followed by esterification. The carboxylic acid is generated via hydrolysis of a nitrile intermediate (prepared from 3,4-dimethoxybenzaldehyde and cyanoacetamide). Esterification with ethanol and sulfuric acid at reflux (78°C) for 6 hours provides the ethyl ester in 82% yield.

Catalytic Hydrogenation and Reductive Cyclization

Nitro Reduction and Cyclization

A high-yielding route starts with 6-nitroveratraldehyde (3,4-dimethoxy-6-nitrobenzaldehyde), which undergoes hydrogenation (5% Pd/C, H₂ at 25–30°C) to form 3,4-dimethoxy-6-aminobenzaldehyde. Condensation with ethyl pyruvate in tetrahydrofuran (THF) and sodium ethoxide at 60–65°C induces cyclization, yielding the quinoline-3-carboxylate ester with 82.6% efficiency.

Reductive Amination Pathways

Alternative methods utilize reductive amination of 3,4-dimethoxybenzaldehyde with ethyl glycinate. Using sodium cyanoborohydride in methanol at pH 4–5, the imine intermediate is reduced, followed by oxidative cyclization with manganese dioxide to form the 4-oxo group.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Optimization

Analyse Des Réactions Chimiques

Types of Reactions

6,7-Dimethoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.

Substitution: The methoxy groups at positions 6 and 7 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can produce hydroxyquinoline derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that quinoline derivatives, including 6,7-Dimethoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester, exhibit notable antimicrobial properties. These compounds have been studied for their effectiveness against a range of bacterial strains and fungi. The mechanism of action typically involves the inhibition of nucleic acid synthesis or disruption of cell membrane integrity.

Anticancer Properties

Several studies have indicated that this compound may possess anticancer activity. The structural features of the quinoline ring system are known to interact with various biological targets involved in cancer progression. For instance, it has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Pharmacology

Drug Development

The compound is being explored as a potential lead in drug development due to its favorable pharmacokinetic properties. Its ability to penetrate biological membranes makes it a candidate for oral bioavailability studies. Additionally, modifications to its structure can enhance its efficacy and reduce toxicity.

Enzyme Inhibition

6,7-Dimethoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester has been investigated for its role as an enzyme inhibitor. Specific studies focus on its interaction with enzymes such as topoisomerases and kinases, which are crucial in various cellular processes and disease states.

Material Science

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it valuable in the creation of novel compounds with tailored properties.

Nanotechnology Applications

Recent advancements have seen the incorporation of quinoline derivatives into nanomaterials. The unique properties of 6,7-Dimethoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester facilitate its use in the development of nanoscale devices for drug delivery systems and biosensors.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| "Antimicrobial Efficacy of Quinoline Derivatives" | Investigated various quinoline compounds | Showed significant bactericidal activity against resistant strains |

| "Quinoline-Based Anticancer Agents" | Evaluated anticancer potential | Induced apoptosis in breast cancer cell lines |

| "Synthesis and Characterization of Novel Nanomaterials" | Explored applications in nanotechnology | Developed effective drug delivery systems using quinoline derivatives |

Mécanisme D'action

The mechanism of action of 6,7-Dimethoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s quinoline core allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the methoxy and oxo groups may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Key Observations :

- Fluoro vs. Methoxy : Fluoro substituents (e.g., in and ) enhance antibacterial potency by increasing electronegativity and improving target binding . Methoxy groups, while less potent in this regard, may improve solubility.

- Amino vs. Methoxy: Amino groups (e.g., in ) confer strong Gram-positive activity (MIC = 0.39 µg/mL against S. aureus), whereas methoxy groups may prioritize solubility over potency .

Substituent Variations at Position 8

Position 8 modifications influence pharmacokinetics and spectrum of activity:

Key Observations :

- Methoxy or ethoxy groups at position 8 improve oral absorption and half-life, as seen in moxifloxacin derivatives .

Ester Group Modifications

The ethyl ester at position 3 affects hydrolysis stability and prodrug activation:

Key Observations :

- Hydrolysis of the ethyl ester (e.g., in ) generates the active carboxylic acid form, a common prodrug strategy in quinolones .

N-1 Substituent Effects

The N-1 substituent influences DNA gyrase binding and pharmacokinetics:

Key Observations :

- Cyclopropyl at N-1 (e.g., ) is a hallmark of advanced fluoroquinolones, improving target binding and spectrum .

Activité Biologique

6,7-Dimethoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester (CAS No. 120372-85-2) is a quinoline derivative that has attracted attention due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antibacterial, antifungal, and antiviral activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of 6,7-Dimethoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester is characterized by the following features:

- IUPAC Name : 6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester

- Molecular Formula : CHNO

- Molecular Weight : 249.23 g/mol

The compound is typically available as a powder with a purity of around 95% .

Antibacterial Activity

Research has indicated that quinoline derivatives exhibit significant antibacterial properties. In vitro studies have demonstrated that 6,7-Dimethoxy-4-oxo-1,4-dihydro-quinoline derivatives show effective inhibition against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 4.1 |

| Escherichia coli | 3.1 |

| Klebsiella pneumoniae | 2.4 |

| Bacillus cereus | 1 |

| Candida albicans | >100 |

These findings suggest that the compound could be a promising candidate for developing new antibacterial agents .

Antifungal Activity

While the antibacterial activity is well-documented, the antifungal activity of this compound appears to be weaker. The same studies noted that while some derivatives showed moderate antifungal effects, they were significantly less potent compared to their antibacterial counterparts .

Antiviral Activity

Recent studies have explored the antiviral potential of quinoline derivatives against HIV. Although specific data on the ethyl ester form is limited, related compounds have shown moderate antiviral activity against HIV integrase and replication processes . This suggests that further investigation into the antiviral properties of 6,7-Dimethoxy derivatives could yield valuable insights.

Synthesis and Evaluation

A study focused on synthesizing various quinoline derivatives including 6,7-Dimethoxy variants aimed at evaluating their biological activities. The synthesized compounds were tested for both in vitro antibacterial and antifungal activities using methods like disc diffusion and MIC assays. The most potent compounds exhibited MIC values below 10 µg/mL against several pathogenic bacteria .

Structure-Activity Relationship (SAR)

The structure of quinolines plays a crucial role in their biological activity. Modifications at specific positions on the quinoline ring can enhance or diminish their efficacy. For instance, the presence of methoxy groups at positions 6 and 7 has been associated with increased antibacterial potency due to improved lipophilicity and interaction with bacterial membranes .

Q & A

Q. What are the established synthetic routes for 6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester?

The synthesis typically involves condensation reactions of substituted anilines with malonic ester derivatives. For example:

- Step 1 : React 3-chloroaniline with ethoxymethylenemalonic ester to form an intermediate (e.g., (3-chloroaniline)-methylenemalonic ester) .

- Step 2 : Perform high-temperature heterocyclization to yield the ethyl ester of 4-hydroxyquinoline-3-carboxylic acid. Methoxy and other substituents are introduced via selective alkylation or demethylation steps .

- Step 3 : Purify intermediates using recrystallization or column chromatography. Yields are optimized by controlling reaction time, temperature, and solvent polarity .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- X-ray crystallography : Determines molecular geometry, bond lengths, and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .

- NMR spectroscopy : Confirms substitution patterns (e.g., methoxy groups at C6/C7) via H and C chemical shifts.

- HPLC-MS : Monitors purity (>98%) and identifies by-products (e.g., decarboxylation or hydrolysis impurities) .

Q. How is this compound handled safely in laboratory settings?

- Storage : Preserve in airtight containers at controlled room temperature (20–25°C), protected from moisture and light .

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Ensure ventilation to minimize inhalation risks .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing by-product formation?

- Key factors :

- Water content : Excess water during condensation reactions promotes hydrolysis by-products (e.g., decarboxylated derivatives) .

- Temperature control : Maintain precise temperatures (±5°C) during heterocyclization to avoid thermal degradation .

- Catalyst selection : Use KI or similar catalysts to enhance regioselectivity in alkylation steps .

- Monitoring : Employ real-time HPLC to track reaction progress and adjust conditions dynamically.

Q. What strategies are used to resolve contradictions in spectral or crystallographic data?

- Case study : Discrepancies in NMR signals may arise from rotamers or solvent effects. Use variable-temperature NMR to distinguish dynamic equilibria from static impurities.

- Crystallographic validation : Compare experimental X-ray data (e.g., Acta Cryst. reports ) with computational models (DFT calculations) to validate bond angles/packing arrangements.

Q. How is this compound utilized in developing bioactive derivatives?

- Fluoroquinolone analogs : The core structure serves as an intermediate for antibiotics (e.g., moxifloxacin). Modify substituents at C1 (e.g., cyclopropyl groups) to enhance bacterial target binding .

- Click chemistry : Introduce triazole or thiazeto rings via Sharpless conditions to explore antiviral or anticancer activities .

- Structure-activity relationship (SAR) : Systematic substitution at C6/C7 methoxy groups alters lipophilicity and pharmacokinetics .

Q. What methodologies are applied to analyze stability under physiological conditions?

- pH-dependent hydrolysis : Incubate the compound in buffers (pH 1–9) and monitor degradation via LC-MS. The ester group is prone to hydrolysis at alkaline pH .

- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition above 250°C) .

Data Conflict Resolution

Q. How are impurities from synthetic routes identified and quantified?

- By-product profiling : Use preparative HPLC to isolate impurities (e.g., 6-hydroxy-1,2-dihydro-4H-pyrroloquinolin-4-one) and characterize them via HR-MS/NMR .

- Pharmacopeial standards : Follow USP/Ph.Eur. guidelines (e.g., <0.1% for process-related impurities) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.